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Compound of Interest

Compound Name: Fak-IN-10

Cat. No.: B10803282 Get Quote

These application notes provide a detailed protocol for the detection of phosphorylated Focal

Adhesion Kinase at tyrosine 397 (p-FAK (Tyr397)) using the western blot technique. This

protocol is intended for researchers, scientists, and drug development professionals

investigating signal transduction pathways involving FAK.

Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in

integrin-mediated signal transduction, influencing cell adhesion, migration, proliferation, and

survival.[1][2] Autophosphorylation of FAK at tyrosine 397 is a key initial step in its activation,

creating a binding site for Src family kinases and other signaling molecules containing SH2

domains.[1] This phosphorylation event initiates a cascade of downstream signaling pathways.

The protocol herein describes the immunodetection of p-FAK (Tyr397) by western blot, a

fundamental technique to assess the activation state of FAK in response to various stimuli or

inhibitory compounds.

FAK Signaling Pathway
Upon activation by upstream signals such as integrin clustering or growth factor receptor

stimulation, FAK undergoes autophosphorylation at Tyr397. This phosphotyrosine residue

serves as a docking site for the SH2 domain of Src family kinases. The recruitment of Src leads

to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal and

leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK, which

regulate critical cellular processes.
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Caption: FAK (Tyr397) Signaling Pathway.

Experimental Protocol
This protocol outlines the key steps for performing a western blot to detect p-FAK (Tyr397).

I. Cell Lysis and Protein Extraction
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells

with stimuli or a FAK inhibitor for the designated time. For inhibitor studies, a dose-response

or time-course experiment is recommended.

Cell Lysis:

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered

Saline (PBS).
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Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to

the cells.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification: Determine the protein concentration of the lysate using a standard

protein assay, such as the Bradford or BCA assay.

II. SDS-PAGE and Protein Transfer
Sample Preparation:

Normalize the protein concentration of all samples with lysis buffer.

Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.

Boil the samples at 95-100°C for 5 minutes.

Gel Electrophoresis:

Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

Run the gel according to the manufacturer's instructions until the dye front reaches the

bottom.

Protein Transfer:

Activate a PVDF membrane by immersing it in 100% methanol for 15-30 seconds,

followed by a brief rinse in deionized water and then equilibration in transfer buffer.

Assemble the transfer stack (sandwich) according to the transfer system's instructions

(wet, semi-dry, or dry transfer).
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Transfer the proteins from the gel to the PVDF membrane. Transfer conditions (voltage,

time) should be optimized based on the molecular weight of FAK (~125 kDa) and the

transfer system used.

III. Immunoblotting and Detection
Blocking:

After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20

(TBST).

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room

temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when

detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high

background.

Primary Antibody Incubation:

Dilute the primary antibody against p-FAK (Tyr397) in 5% BSA in TBST at the

recommended dilution.

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA in TBST.

Incubate the membrane with the secondary antibody solution for 1 hour at room

temperature with gentle agitation.

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection:
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Prepare the Enhanced Chemiluminescence (ECL) substrate according to the

manufacturer's instructions.

Incubate the membrane with the ECL substrate for the recommended time.

Capture the chemiluminescent signal using a digital imager or X-ray film.

Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be

stripped of the p-FAK antibody and reprobed for total FAK or a housekeeping protein like β-

actin.

Western Blot Workflow
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Caption: Western Blot Experimental Workflow.
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Data Presentation
The following tables summarize the recommended reagents and their working

concentrations/dilutions for this protocol.

Table 1: Reagent and Buffer Compositions
Reagent/Buffer Composition

RIPA Lysis Buffer
50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1%

NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS

Protease Inhibitor Cocktail Follow manufacturer's recommendation

Phosphatase Inhibitor Cocktail Follow manufacturer's recommendation

4X Laemmli Sample Buffer

250 mM Tris-HCl (pH 6.8), 8% SDS, 40%

Glycerol, 0.02% Bromophenol Blue, 20% β-

mercaptoethanol

Transfer Buffer (Wet) 25 mM Tris, 192 mM Glycine, 20% Methanol

TBST (Wash Buffer)
20 mM Tris (pH 7.5), 150 mM NaCl, 0.1%

Tween-20

Blocking Buffer 5% (w/v) BSA in TBST

Antibody Dilution Buffer 5% (w/v) BSA in TBST

Table 2: Antibody Dilutions
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Antibody Host Species
Recommended
Dilution

Supplier Example

Anti-p-FAK (Tyr397)
Rabbit

Polyclonal/Monoclonal
1:1000

Cell Signaling

Technology (#3283),

GeneTex

(GTX129840)[3][4]

Anti-FAK (Total) Rabbit Polyclonal 1:1000
Cell Signaling

Technology (#3285)[2]

Anti-β-actin Mouse Monoclonal 1:5000 - 1:10000 Various

HRP-conjugated Anti-

Rabbit IgG
Goat/Donkey 1:2000 - 1:10000 Various

HRP-conjugated Anti-

Mouse IgG
Goat/Donkey 1:2000 - 1:10000 Various

Note: Optimal antibody dilutions should be determined experimentally.
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Issue Possible Cause Solution

No or Weak Signal
Inactive primary/secondary

antibody

Use fresh or validated

antibodies.

Insufficient protein loaded
Increase the amount of protein

loaded per lane.

Inefficient protein transfer

Verify transfer efficiency with

Ponceau S staining. Optimize

transfer time/voltage.

Low abundance of p-FAK
Stimulate cells to induce FAK

phosphorylation.

High Background Insufficient blocking
Increase blocking time or use a

fresh blocking solution.

Antibody concentration too

high

Optimize primary and

secondary antibody dilutions.

Insufficient washing
Increase the number and/or

duration of wash steps.

Non-specific Bands Antibody cross-reactivity

Use a more specific antibody;

perform a BLAST search of the

immunogen sequence.

Protein degradation

Ensure protease and

phosphatase inhibitors are

added fresh to the lysis buffer

and samples are kept cold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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